![molecular formula C19H16F3NO3 B2503632 6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide CAS No. 338760-52-4](/img/structure/B2503632.png)
6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or an amine derivative, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents using appropriate reagents and conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in various organic transformations.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for the development of drugs targeting specific biological pathways, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
6-methoxy-N-{[3-(trifluoromethyl)phenyl]methyl}-2H-chromene-3-carboxamide can be compared with other chromene derivatives, such as:
Coumarin: A naturally occurring chromene derivative with anticoagulant and antimicrobial properties.
Flavonoids: A class of chromene derivatives with antioxidant and anti-inflammatory activities.
Xanthones: Compounds with a chromene core that exhibit anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific trifluoromethylphenyl and methoxy substituents, which may confer distinct biological activities and chemical reactivity compared to other chromene derivatives.
Properties
IUPAC Name |
6-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3/c1-25-16-5-6-17-13(9-16)8-14(11-26-17)18(24)23-10-12-3-2-4-15(7-12)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNLOCPGMRFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
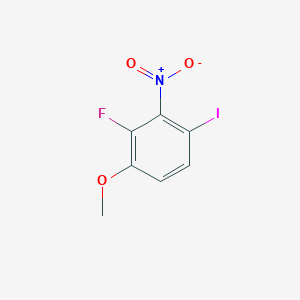
![2-Pyridinamine,5-bromo-n-[(4-fluorophenyl)methyl]-](/img/structure/B2503555.png)
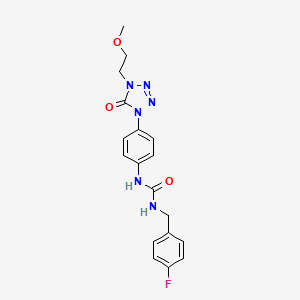
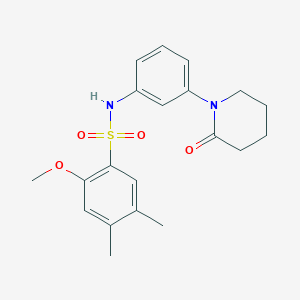

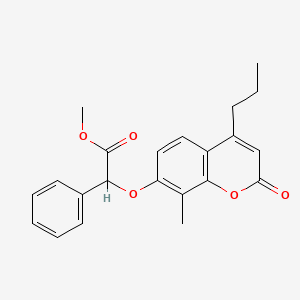
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
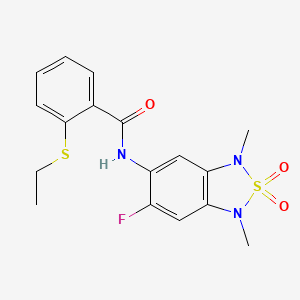
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

